3-Methyl-piperidine-4-carboxylic acid tert-butyl ester is a chemical compound classified under piperidine derivatives. It possesses a unique structure that makes it significant in various scientific applications, particularly in medicinal chemistry. The compound is characterized by a tert-butyl ester functional group attached to the carboxylic acid of the piperidine ring, which enhances its solubility and stability.
The compound can be synthesized through various methods that involve the modification of piperidine derivatives. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its structural properties.
The synthesis of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester can be described as follows:
The compound features a piperidine ring with a methyl group at position 3 and a tert-butyl ester at position 4. The stereochemistry at positions 3 and 4 is crucial for its biological activity.
3-Methyl-piperidine-4-carboxylic acid tert-butyl ester participates in various chemical reactions:
Reactions are typically monitored using analytical techniques such as Thin Layer Chromatography (TLC) and NMR spectroscopy to ensure complete conversion and assess product purity.
The mechanism of action for compounds like 3-Methyl-piperidine-4-carboxylic acid tert-butyl ester often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that modifications on the piperidine ring can significantly alter pharmacological profiles, making this compound a valuable scaffold in drug design .
Relevant analyses include IR spectra showing characteristic peaks for carbonyl (C=O) groups and NMR spectra confirming the structure through chemical shifts corresponding to protons on the piperidine ring .
3-Methyl-piperidine-4-carboxylic acid tert-butyl ester has several applications:
Retrosynthetic dissection of 3-methyl-piperidine-4-carboxylic acid tert-butyl ester reveals two primary disconnection strategies. The first approach targets the tert-butyl ester moiety, suggesting 3-methyl-piperidine-4-carboxylic acid as a precursor. The second strategy deconstructs the piperidine ring, implying N-protected 4-aminobutanal derivatives or functionalized pyridines as viable starting materials. Critical stereochemical considerations arise at C3 and C4, where the methyl substituent’s configuration influences ring formation strategies. For trans-isomer synthesis, retrosynthesis points to stereoselective hydrogenation of 3-methyl-4-cyanopyridine followed by esterification. Conversely, cis-isomer production may require chiral pool derivatization or asymmetric catalysis during ring closure. The tert-butyl ester group serves dual retrosynthetic roles: as a carboxyl-protecting group to prevent nucleophilic attack during ring manipulations, and as a steric director for regioselective C-H functionalization at adjacent positions on the piperidine ring [4].
Esterification of 3-methyl-piperidine-4-carboxylic acid presents significant selectivity challenges due to competing N-alkylation and epimerization risks. Di-tert-butyl dicarbonate (Boc₂O)-mediated esterification demonstrates superior performance under mild conditions (0°C to room temperature), achieving near-quantitative yields (99%) when using triethylamine as base in dichloromethane solvent [4]. This method proceeds via nucleophilic acyl substitution where the carboxylate anion attacks Boc₂O’s electrophilic carbonyl, releasing CO₂ and tert-butanol. Crucially, this approach maintains the stereochemical integrity of the C3 chiral center, which is essential for pharmaceutical applications.
Alternative esterification methods include:
Table 1: Comparative Analysis of Esterification Methods for Piperidine Carboxylates
Method | Reagents/Conditions | Yield (%) | Stereochemical Integrity | Scalability |
---|---|---|---|---|
Di-tert-butyl dicarbonate | Boc₂O, Et₃N, DCM, 0°C→RT | 99 | Excellent | Industrial scale |
Alkyl halide alkylation | K₂CO₃, CH₃I, DMF, RT | Moderate* | Risk of epimerization | Limited by N-alkylation |
TMS-diazomethane | TMS-CHN₂, MeOH/CH₃CN, 0°C→RT | 90 | Good | Safety constraints |
Isourea reagent | O-tert-butyl-N,N'-diisopropylisourea | 50 | Excellent | Moderate scale |
*Yield data not specified in sources; inferred from reaction optimization challenges
Scale-up of 3-methyl-piperidine-4-carboxylic acid tert-butyl ester synthesis confronts three primary bottlenecks: exotherm management during Boc protection, purification complexities from diastereomeric mixtures, and metal catalyst removal in stereoselective routes. Industrial implementations address these through:
Purification presents particular challenges at kilogram scale due to the compound’s polarity and residual metal catalysts. Optimized large-scale processing employs sequential orthogonal purification:
Table 2: Large-Scale Purification Optimization for Pharmaceutical-Grade Material
Purification Step | Conditions | Impurity Reduction | Yield Impact | Purity Achieved |
---|---|---|---|---|
Crystallization | Heptane:EtOAc (3:1), -20°C | Hydrophobics: 95% | -15% | 98.0% |
Chelation chromatography | EDTA-silica, MeOH/H₂O gradient | Metals: 99.9% | -20% | 99.2% |
Short-path distillation | 0.1 mmHg, 110-115°C, condenser 5°C | Solvents: 100% | -10% | 99.5% |
Stereocontrol at C3 represents the paramount challenge in synthesizing enantiomerically pure 3-methyl-piperidine-4-carboxylic acid tert-butyl ester. Three catalytic strategies have demonstrated exceptional stereoselectivity:
Dirhodium-catalyzed C-H functionalization utilizes Rh₂(S-PTTL)₄ to achieve site-selective insertion at the C2 position of N-protected piperidines. This method controls both the methyl group’s orientation at C3 and the ester’s configuration at C4 through steric guidance by the chiral catalyst, delivering >20:1 diastereomeric ratios and 98% ee for the trans-isomer [2]. The mechanism involves donor-acceptor carbene generation from diazo compounds, with the tert-butyl ester group’s bulk directing facial selectivity during C-H insertion.
Asymmetric cyclopropanation-ring expansion sequences provide complementary stereocontrol. Dirhodium tetrakis[(R)-(1-naphthyl)phenylacetate] catalyzes cyclopropanation of tetrahydropyridine precursors, followed by regioselective ring-opening with tert-butyl cyanoacetate. This one-pot cascade establishes the C3 methyl and C4 ester groups with cis-stereochemistry (dr >95:5) through stereospecific bond cleavage [2].
Enzyme-mediated dynamic kinetic resolution addresses racemization challenges in existing routes. Engineered methyltransferases coupled with imine reductases achieve deracemization of racemic 3-methylpiperidin-4-one intermediates, followed by stereoselective reductive amination. This biocatalytic system achieves 99% ee for both (3R,4S) and (3S,4R) configurations at gram-scale, though the tert-butyl ester must be introduced after ring formation to prevent enzyme inhibition .
Table 3: Catalytic Systems for Stereoselective Synthesis of Chiral Piperidine Derivatives
Catalytic System | Mechanism | dr (cis:trans) | ee (%) | Preferred Isomer |
---|---|---|---|---|
Dirhodium C-H functionalization | Carbene insertion | 1:20 | 98 | trans |
Cyclopropanation-ring expansion | Stereospecific rearrangement | 95:5 | 99 | cis |
Biocatalytic dynamic kinetic resolution | Deracemization/reductive amination | Variable | 99 | Both enantiomers |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8